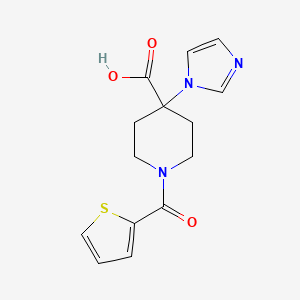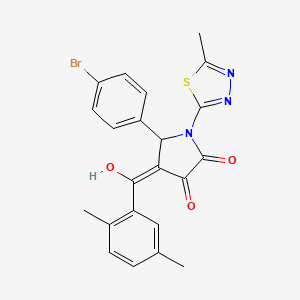![molecular formula C17H26N2O2S B5291623 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. MS-275 has been found to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and autoimmune disorders.
作用機序
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which in turn activates tumor suppressor genes and induces cell cycle arrest and apoptosis in cancer cells. In addition, 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to modulate the expression of various genes involved in cell signaling pathways, leading to its potential therapeutic applications in neurodegenerative diseases and autoimmune disorders.
Biochemical and Physiological Effects:
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines in immune cells, and have neuroprotective effects in animal models of neurodegenerative diseases. 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been shown to modulate the expression of various genes involved in cell signaling pathways, leading to its potential therapeutic applications in a variety of diseases.
実験室実験の利点と制限
One advantage of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane is its specificity for HDAC enzymes, which makes it a potent inhibitor of HDAC activity. However, its potency can also be a limitation, as it may lead to off-target effects and toxicity. In addition, 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has a relatively short half-life, which may limit its efficacy in vivo. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
将来の方向性
There are several future directions for the study of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. One area of research is the development of more potent and selective HDAC inhibitors that can overcome the limitations of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. Another area of research is the combination of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane with other anticancer agents to enhance its efficacy. In addition, the potential therapeutic applications of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane in neurodegenerative diseases and autoimmune disorders warrant further investigation. Finally, the development of more efficient synthesis methods for 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane may lead to its broader application in scientific research.
合成法
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane can be synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with 2-chloroacetyl chloride to form N-(2-phenylethyl)-2-chloroacetamide. This intermediate is then reacted with N-methylsulfonyl-2-chloroacetamide to form 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane.
科学的研究の応用
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit HDAC activity, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
In addition to cancer treatment, 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been studied for its potential in treating neurodegenerative diseases and autoimmune disorders. It has been found to have neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis. 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential as an anti-inflammatory agent.
特性
IUPAC Name |
2-methylsulfonyl-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-22(20,21)19-13-10-17(15-19)9-5-11-18(14-17)12-8-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPGOUZOTHFHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(C1)CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5291541.png)
![1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5291546.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291555.png)

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)
![4-(hydroxymethyl)-1-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)piperidin-4-ol](/img/structure/B5291575.png)

![3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5291585.png)
![2,3,5-trimethyl-7-[3-(2-methyl-1-piperidinyl)-1-azetidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5291591.png)
![6-(2-hydroxyethyl)-5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5291601.png)
![3-{4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5291617.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)